The compound 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology. It falls under the category of synthetic compounds used in various therapeutic applications, particularly in targeted therapies for cancer treatment due to its structural properties and potential biological activity.
This compound can be classified as a propanamide derivative with a piperazine moiety and a morpholine-containing thianthren structure. Its classification reflects its structural complexity and the presence of multiple functional groups that may contribute to its biological activity.
The synthesis of 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of intermediates and final products.
The molecular formula can be derived from its components, leading to a complex structure with multiple rings and functional groups. The molecular weight and specific properties such as melting point, solubility, and spectral data would typically be determined experimentally.
The compound can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by steric hindrance from the bulky piperazine and morpholine groups, which can affect reaction rates and pathways.
The mechanism of action for 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide largely depends on its interaction with biological targets such as enzymes or receptors involved in disease pathways:
Quantitative data on binding affinities (e.g., IC50 values) would typically be obtained through biochemical assays, providing insight into its efficacy as a therapeutic agent.
Common physical properties include:
Chemical properties include:
Relevant data would include detailed spectroscopic analyses (e.g., UV-visible, IR spectra) that characterize functional groups and confirm molecular structure.
3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide has potential applications in:
Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response (DDR), activated primarily by DNA double-strand breaks (DSBs). It coordinates critical cellular processes, including cell-cycle arrest, DNA repair, and apoptosis. In cancer, ATM exhibits a dual role:
Table 1: Dual Roles of ATM in Cancer Biology
Protective Role | Oncogenic Role in Therapy Resistance |
---|---|
Enforces cell-cycle checkpoints | Repairs therapy-induced DSBs |
Activates p53-mediated apoptosis | Upregulates Akt/NF-κB survival pathways |
Maintains genomic stability | Promoves EMT and metastasis |
Suppresses early tumorigenesis | Enhances nucleotide biosynthesis under oxidative stress |
ATM inhibition (ATMi) exploits synthetic lethality in DDR-deficient tumors and sensitizes cancer cells to DSB-inducing agents. Preclinical studies show ATMi enhances cytotoxicity of topoisomerase I/II inhibitors (e.g., camptothecin, etoposide) and radiotherapy, independent of p53 status [1] [6].
KU59403 (3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide) is a potent, selective ATP-competitive ATM inhibitor. Its design leverages ATM’s structural dynamics:
Table 2: Selectivity Profile of KU59403
Target | IC₅₀ (nM) | Selectivity vs. ATM |
---|---|---|
ATM | 3 | 1x |
DNA-PK | 9,100 | >3,000x |
PI3K | 10,000 | >3,300x |
mTOR | Not reported | >1,000x |
Molecular Features Driving Selectivity:
Structure-Activity Relationship (SAR) Insights:
KU59403 demonstrates robust chemo- and radiosensitization in vitro and in vivo:
Table 3: KU59403 Chemosensitization in Preclinical Models
Cancer Model | Combination Agent | Enhancement of Cytotoxicity/Tumor Delay | p53 Status |
---|---|---|---|
HCT116 colon cancer | Etoposide (1 µM) | 4.7-fold (in vitro) | Wild-type |
SW620 colon cancer | Etoposide (1 µM) | 11.9-fold (in vitro) | Mutant |
MDA-MB-231 breast cancer | Etoposide (1 µM) | 3.8-fold (in vitro) | Mutant |
HCT116 xenografts | BMY-40481 (topo IIi) | 3-fold tumor growth delay | Wild-type |
SW620 xenografts | BMY-40481 | 3-fold tumor growth delay | Mutant |
These data establish KU59403 as the first ATMi with validated in vivo efficacy and tissue distribution, providing a blueprint for clinical translation of ATM-targeting agents [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7